molecular formula C10H13NO2S B13182645 3-(Benzenesulfonyl)cyclobutan-1-amine

3-(Benzenesulfonyl)cyclobutan-1-amine

Cat. No.: B13182645
M. Wt: 211.28 g/mol
InChI Key: ITUCTMFVVYNFHJ-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)cyclobutan-1-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a benzenesulfonyl group and an amine group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with benzenesulfonyl chloride in the presence of a base, followed by the introduction of an amine group. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as sulfonamides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Benzenesulfonyl chloride for sulfonamide formation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of benzyl-substituted cyclobutane.

    Substitution: Formation of sulfonamides.

Scientific Research Applications

3-(Benzenesulfonyl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)cyclobutan-1-one: Similar structure but lacks the amine group.

    Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonamides.

    Cyclobutanone: The parent compound used in the synthesis of 3-(Benzenesulfonyl)cyclobutan-1-amine.

Uniqueness

This compound is unique due to the presence of both the benzenesulfonyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-(benzenesulfonyl)cyclobutan-1-amine

InChI

InChI=1S/C10H13NO2S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2

InChI Key

ITUCTMFVVYNFHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)C2=CC=CC=C2)N

Origin of Product

United States

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